molecular formula C15H10ClF3O3 B6411439 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid CAS No. 1261936-59-7

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411439
CAS No.: 1261936-59-7
M. Wt: 330.68 g/mol
InChI Key: GXSSWJGSVJCVDS-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid typically involves multiple steps, including halogenation, esterification, and coupling reactions. One common method involves the use of dimethyl terephthalate as a starting material, followed by nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions are carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and yield. For example, a clean and nitrogen-purged autoclave reactor may be used, with catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation reactions . The process is scalable and cost-effective, making it suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-5-3-9(15(17,18)19)7-11(13)8-2-4-10(14(20)21)12(16)6-8/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSSWJGSVJCVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692141
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-59-7
Record name 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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